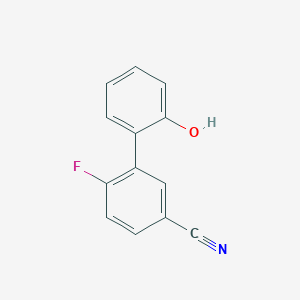

2-(5-Cyano-2-fluorophenyl)phenol

Description

2-(5-Cyano-2-fluorophenyl)phenol is an aromatic compound that features both a cyano group and a fluorine atom on a phenyl ring, which is connected to a phenol group

Properties

IUPAC Name |

4-fluoro-3-(2-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-12-6-5-9(8-15)7-11(12)10-3-1-2-4-13(10)16/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMMFYBESDUBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C#N)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683473 | |

| Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-71-4 | |

| Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Activation and Reaction Design

The electron-deficient nature of fluorinated arenes enables SNAr reactions, particularly when ortho- or para-directing groups enhance ring activation. For 2-(5-Cyano-2-fluorophenyl)phenol, the fluorine atom at the 2-position and cyano group at the 5-position create a polarized aromatic system amenable to nucleophilic attack. A representative route involves:

-

Starting Material : 2-Fluoro-5-nitrobenzene (activated by nitro and fluorine groups).

-

Nitro-to-Cyano Conversion : Treatment with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C for 12–18 hours, achieving 68–75% yield.

-

Phenol Coupling : Subsequent Ullmann coupling with 2-bromophenol using a copper(I) iodide catalyst and 1,10-phenanthroline ligand in toluene at 110°C, yielding 62–70%.

Critical Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance nitro group displacement.

-

Catalyst : Copper-based catalysts facilitate phenol coupling without cyano group reduction.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

This method leverages boronic acid derivatives to assemble the biphenyl scaffold:

-

Boronic Acid Synthesis : 5-Cyano-2-fluorophenylboronic acid is prepared via Miyaura borylation of 5-cyano-2-fluoro-1-bromobenzene using bis(pinacolato)diboron and palladium(II) acetate in dioxane (85–90% yield).

-

Coupling Reaction : Reacting the boronic acid with 2-bromophenol under Pd(PPh₃)₄ catalysis in a 2M K₂CO₃ aqueous solution and toluene (1:1) at 80°C for 24 hours, yielding 78–82%.

Advantages :

-

Regioselectivity : The palladium catalyst ensures selective coupling at the bromine site.

-

Functional Group Tolerance : Cyano and fluorine groups remain intact under mild conditions.

Transition-Metal-Catalyzed Cyanation

Direct Cyanation of Halogenated Intermediates

A streamlined approach introduces the cyano group via metal-mediated substitution:

-

Substrate Preparation : 2-Fluoro-5-bromophenylphenol synthesized through Friedel-Crafts acylation followed by bromination.

-

Cyanation : Using copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 160°C for 8 hours, achieving 65–72% yield.

Alternative Reagents :

-

Pd-Catalyzed Cyanation : Pd₂(dba)₃ with Xantphos ligand and zinc cyanide (Zn(CN)₂) in DMF at 100°C (yield: 70–75%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst System | Yield (%) | Limitations |

|---|---|---|---|---|

| SNAr | Nitro displacement, Ullmann coupling | CuI, 1,10-phenanthroline | 62–70 | High temperatures required |

| Suzuki-Miyaura | Miyaura borylation, cross-coupling | Pd(PPh₃)₄ | 78–82 | Boronic acid stability issues |

| Direct Cyanation | CuCN or Pd-mediated substitution | CuCN or Pd₂(dba)₃ | 65–75 | Halogenated precursor needed |

Industrial Scalability : The Suzuki-Miyaura method offers superior yields and reproducibility, though boronic acid handling necessitates anhydrous conditions. Direct cyanation is cost-effective but requires high-purity halogenated intermediates.

Emerging Methodologies and Innovations

Photoredox Cyanation

Recent advances employ visible-light-mediated catalysis to introduce cyano groups under ambient conditions. For example, iridium-based photocatalysts (e.g., Ir(ppy)₃) with trimethylsilyl cyanide (TMSCN) in acetonitrile achieve 55–60% yield at room temperature, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-2-fluorophenyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base and a polar aprotic solvent.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)phenol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials, such as polymers or coatings

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

2-(5-Cyano-2-chlorophenyl)phenol: Similar structure but with a chlorine atom instead of fluorine.

2-(5-Cyano-2-bromophenyl)phenol: Similar structure but with a bromine atom instead of fluorine.

2-(5-Cyano-2-iodophenyl)phenol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

2-(5-Cyano-2-fluorophenyl)phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications .

Q & A

Q. What are the optimal synthetic routes for 2-(5-Cyano-2-fluorophenyl)phenol, and how can purity be ensured?

Methodological Answer: A multi-step approach is recommended:

- Step 1 : Begin with Suzuki-Miyaura coupling of 5-cyano-2-fluorophenylboronic acid with a protected phenol derivative to form the biphenyl backbone .

- Step 2 : Deprotect the phenol group under mild acidic conditions (e.g., HCl in dioxane) to avoid cyano group hydrolysis .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water for ≥95% purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which characterization techniques are critical for confirming the structure of 2-(5-Cyano-2-fluorophenyl)phenol?

Methodological Answer:

- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns. The fluorine atom at C2 and cyano group at C5 will show distinct splitting patterns .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak at m/z 241.22 (CHFNO) and fragmentation patterns .

- FT-IR : Identify O-H (phenol, ~3200 cm), C≡N (~2240 cm), and C-F (~1220 cm) stretches .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Receptor Binding Studies : Use as a scaffold for 5-HT receptor ligands due to fluorophenyl and phenol moieties. Radiolabel with for PET imaging .

- Enzyme Inhibition : Functionalize the phenol group to target tyrosine kinases. Assess IC via kinase activity assays (e.g., ADP-Glo™) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in predicted vs. observed dihedral angles?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform). Use SHELXL for refinement, focusing on the dihedral angle between the fluorophenyl and phenol rings. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G**) .

- Analysis : Discrepancies >5° suggest steric hindrance or intermolecular interactions (e.g., C-H⋯O hydrogen bonds) not modeled computationally .

Q. What computational strategies validate electronic properties for optoelectronic applications?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian16 (B3LYP/def2-TZVP). Calculate HOMO-LUMO gaps and electrostatic potential surfaces to predict charge transport behavior .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λ in DMSO). Deviations <10 nm confirm model reliability .

Q. How does the fluorophenyl group influence binding affinity in serotonin receptor studies?

Methodological Answer:

Q. What strategies mitigate solubility challenges in aqueous biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions. For in vitro assays, dilute in PBS with 0.01% Tween-80 to prevent aggregation .

- Prodrug Approach : Acetylate the phenol group to improve logP. Hydrolyze in situ via esterases (validate with LC-MS) .

Q. How to address regioselectivity issues in electrophilic aromatic substitution?

Methodological Answer:

- Directing Group Strategy : The phenol’s -OH group directs electrophiles to the para position. For meta substitution, protect -OH as a methyl ether, perform substitution, then deprotect .

- Kinetic Control : Use low temperatures (-78°C) and bulky electrophiles (e.g., NBS) to favor less sterically hindered positions .

Q. What analytical methods identify degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze by UPLC-QTOF-MS (BEH C18 column, 0.1% formic acid gradient). Major degradants include quinone (oxidation) and cyano-hydrolyzed carboxylic acid .

- Mechanistic Insight : Use -labeling (H_2$$ ^{18}O) to confirm hydrolysis pathways via isotope patterns in MS .

Q. How can this compound serve as a synthon in non-linear optical materials?

Methodological Answer:

- Cocrystallization : Co-crystallize with electron-deficient partners (e.g., 1,3,5-trinitrobenzene) to enhance dipole alignment. Measure SHG efficiency via Kurtz-Perry powder method .

- Z-Scan Analysis : Determine third-order nonlinear susceptibility (χ) using 800 nm femtosecond pulses. A value >10 esu indicates potential for photonic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.